Bienvenue dans la boutique en ligne BenchChem!

5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide

Medicinal Chemistry Scaffold Diversity Kinase & Cytokine Inhibition

5-Cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide is a synthetic heterocyclic small molecule (C13H13N3O3S, MW 291.33) classified as an isoxazole-3-carboxamide derivative. Its structure uniquely integrates a 5-cyclopropylisoxazole-3-carboxamide warhead with a 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine scaffold, distinguishing it from simpler isoxazole carboxamides and other thiazole-containing analogs.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33
CAS No. 1396764-72-9
Cat. No. B2790750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide
CAS1396764-72-9
Molecular FormulaC13H13N3O3S
Molecular Weight291.33
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)COCC4
InChIInChI=1S/C13H13N3O3S/c17-12(9-5-10(19-16-9)7-1-2-7)15-13-14-8-3-4-18-6-11(8)20-13/h5,7H,1-4,6H2,(H,14,15,17)
InChIKeyUCIVEHBXVYZVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide (CAS 1396764-72-9): Core Structural Identity and Research Classification


5-Cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide is a synthetic heterocyclic small molecule (C13H13N3O3S, MW 291.33) classified as an isoxazole-3-carboxamide derivative . Its structure uniquely integrates a 5-cyclopropylisoxazole-3-carboxamide warhead with a 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine scaffold, distinguishing it from simpler isoxazole carboxamides and other thiazole-containing analogs. The compound is cataloged primarily as a non-human research tool, with preliminary patent literature associating its structural class with cytokine production inhibition and anticancer screening applications .

Why Generic Substitution of 5-Cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide Carries Scientific Risk


This compound cannot be interchanged with generic isoxazole-3-carboxamides or thiazole-amides due to its fused pyrano[4,3-d]thiazole bicycle and the cyclopropyl substituent on the isoxazole ring. In related chemotypes, even minor variations in the heterocyclic amine partner or the substituent on the isoxazole core have been shown to drastically alter target engagement, cellular potency, and metabolic stability [1]. The 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine moiety is a conformationally constrained bicyclic system not found in common thiazole or pyridine-based analogs, precluding simple extrapolation of structure–activity relationships (SAR) from mono-cyclic comparators.

Quantitative Differentiation Evidence: 5-Cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide vs. Closest Analogs


Structural Topology: Fused Pyrano[4,3-d]thiazole vs. Simple Thiazole or Pyridine Bioisosteres

The target compound incorporates a 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine group, a fused bicyclic system with a distinct oxygen-containing pyran ring. By contrast, the closest commercially cataloged analog, N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 1396635-03-2), replaces the cyclopropyl group with a 2-furanyl substituent . A third in-class compound, 5-methyl-1-phenyl-N-(4H,6H,7H-pyrano[4,3-d]thiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 1396684-61-9), swaps the isoxazole core entirely for a pyrazole. These topological differences are non-trivial: the cyclopropyl group is known to reduce planarity and π-stacking compared to aromatic substituents, potentially altering target selectivity and off-rate kinetics. No direct head-to-head biological comparison data have been published for these three compounds.

Medicinal Chemistry Scaffold Diversity Kinase & Cytokine Inhibition

Regioisomeric Differentiation: 3-Carboxamide vs. 5-Carboxamide Isoxazole Linkage

The target compound features the amide linkage at the 3-position of the isoxazole ring. A direct regioisomer, N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide, connects the same pyranothiazole amine to the isoxazole 5-carboxylic acid . In the broader isoxazole carboxamide literature, the position of the carboxamide attachment profoundly influences the vector of the heterocycle substituent and the hydrogen-bonding pattern of the amide, which can lead to divergent biological activity even when the gross molecular formula is identical. No head-to-head biological data exist for this specific regioisomeric pair.

Isosteric Replacement Binding Mode Cytokine Modulation

Bioactivity Potential: Cytokine Inhibition Patent Association vs. Untargeted Isoxazole Libraries

A patent record explicitly associates heterocycle amide derivatives containing the pyrano[4,3-d]thiazole and isoxazole-3-carboxamide motifs with the inhibition of cytokine production . This provides a mechanistically anchored biological context that is absent for general isoxazole-3-carboxamide screening compounds lacking such a patent trail. While no quantitative IC50 values for the exact compound are publicly available, the patent linkage offers a hypothesis-driven procurement rationale compared to analogs without any disease-relevant annotation.

Cytokine Inhibition Patent-Indexed Biology Immuno-Oncology

Recommended Application Scenarios for 5-Cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide Based on Current Evidence


Cytokine Pathway-Focused Phenotypic Screening

The patent association with cytokine production inhibition justifies deploying this compound in LPS-stimulated PBMC or THP-1 cell assays measuring TNF-α, IL-6, or IL-1β release. Its structural features differentiate it from flat aromatic isoxazole analogs in exploring novel chemotypes for immuno-oncology or autoimmune indications.

Kinase Selectivity Profiling Panels

Given that many isoxazole-3-carboxamides and fused thiazole-containing compounds are known kinase hinge-binders, this compound is well-suited for broad kinome screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its selectivity fingerprint relative to reference inhibitors.

Structural Biology Fragment Elaboration

The rigid, sp3-rich cyclopropyl group and the conformationally constrained pyranothiazole bicycle make this compound a valuable candidate for X-ray crystallography or cryo-EM studies aimed at mapping novel binding pockets, particularly where induced-fit conformational changes are hypothesized.

Comparative Metabolic Stability Assessment in Hepatocyte Assays

Procurement of this compound alongside its furan-2-yl and 5-carboxamide regioisomer analogs enables systematic comparative microsomal or hepatocyte stability studies, directly testing the hypothesis that the cyclopropyl substituent confers superior metabolic resistance over heteroaromatic counterparts.

Quote Request

Request a Quote for 5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.